methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15728642
InChI: InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3/t5-,6+,7+/m1/s1
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate

CAS No.:

Cat. No.: VC15728642

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate -

Specification

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
Standard InChI InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3/t5-,6+,7+/m1/s1
Standard InChI Key HPVCCAYXVXMOOP-VQVTYTSYSA-N
Isomeric SMILES COC(=O)[C@@H]1[C@@H]2CC[C@@H](C2)N1
Canonical SMILES COC(=O)C1C2CCC(C2)N1

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The compound’s molecular formula is C₈H₁₃NO₂, derived from the bicyclo[2.2.1]heptane scaffold substituted with a methyl ester (-COOCH₃) at position 3 and a bridgehead nitrogen. The stereochemical configuration (1S,3S,4R) is critical for its biological activity and synthetic utility, as minor stereochemical deviations can drastically alter reactivity and binding properties .

Table 1: Key Chemical Properties

PropertyValue/DescriptionSource
Molecular Weight155.18 g/mol
IUPAC NameMethyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
CAS NumberNot explicitly listed (related ethyl ester: 214910-41-5)
Stereochemistry(1S,3S,4R)
Canonical SMILESCOC(=O)[C@@H]1[C@H]2CCC@HN1

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate typically begins with enantiomerically pure precursors to ensure stereochemical fidelity. A reported method involves:

  • Aldehyde Functionalization: Starting from (1S,3R,4R)- or (1S,3S,4R)-configured aldehydes, such as compound 4 in , which undergoes trichloroacetate-mediated dichlorination or dibromination to install halogenated vinyl groups.

  • Esterification: The carboxylic acid derivative (e.g., (3S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ) is treated with methanol under acidic conditions to yield the methyl ester.

  • Purification: Chromatography on silica gel (e.g., n-hexane/EtOAc mixtures) isolates the product in ≥95% purity .

Key Reaction Conditions

  • Dichlorination: Uses trichloroacetic acid and sodium trichloroacetate in DMF .

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazole derivatives .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but may hydrolyze in strongly acidic or basic environments. Its solubility profile aligns with similar esters:

  • High Solubility: Dichloromethane, ethanol .

  • Low Solubility: Aqueous solutions (without co-solvents).

Table 2: Physical Properties of Related Esters

CompoundBoiling Point (°C)Density (g/cm³)Solubility
Ethyl (1R,3S,4S)-2-azabicyclo[...]carboxylate 234.1 ± 23.01.089 ± 0.06DCM, Ethanol
Methyl ester (predicted)~220–230~1.07–1.10DCM, THF, Ethanol

Spectroscopic Characterization

NMR and Mass Spectrometry

  • ¹H NMR (CDCl₃): Key signals include:

    • δ 3.70 (s, 3H, COOCH₃),

    • δ 3.10–3.40 (m, bridgehead H),

    • δ 1.20–2.50 (m, bicyclic CH₂ groups) .

  • HRMS: [M+H]⁺ expected at m/z 156.1131 (calc. for C₈H₁₄NO₂⁺) .

Applications in Drug Discovery

Role in Click Chemistry

The compound’s alkyne or azide derivatives participate in CuAAC reactions to generate triazole-linked bioconjugates. For example:

  • Triazole Formation: Reaction with azides (e.g., compound 11 in ) yields 1,4-disubstituted triazoles, enhancing molecular rigidity and bioactivity .

Pharmacological Relevance

The 2-azabicyclo[2.2.1]heptane core is a privileged structure in medicinal chemistry, featured in:

  • Neurological Agents: Analogues target sigma receptors or neurotransmitter transporters.

  • Antiviral Therapeutics: Rigid frameworks improve binding to viral proteases .

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